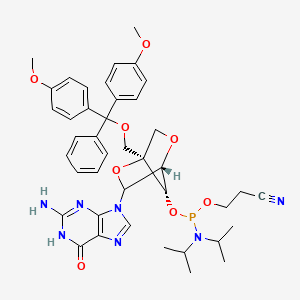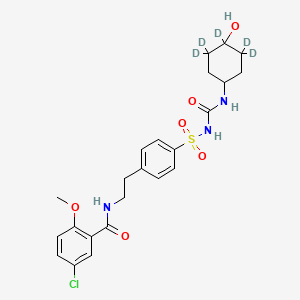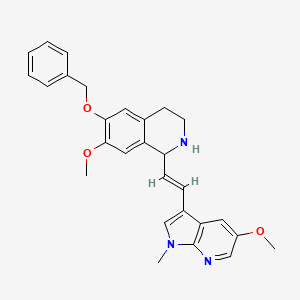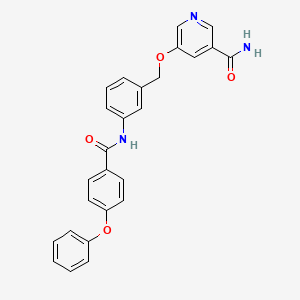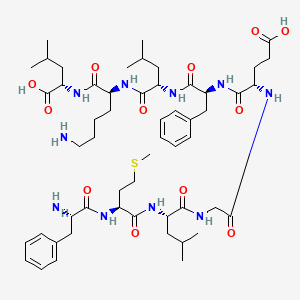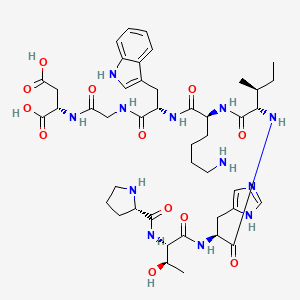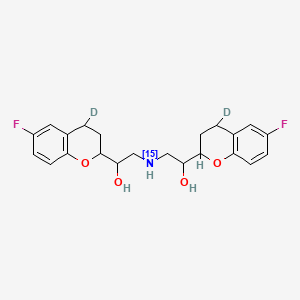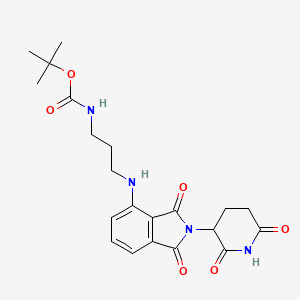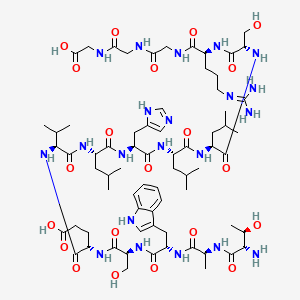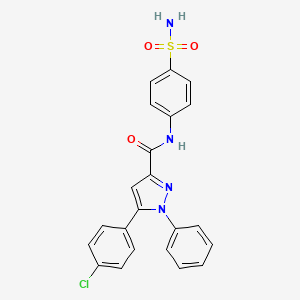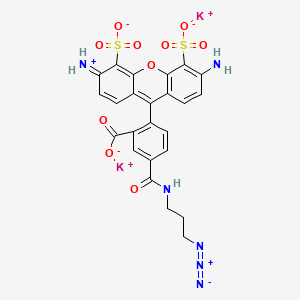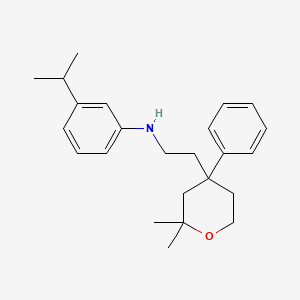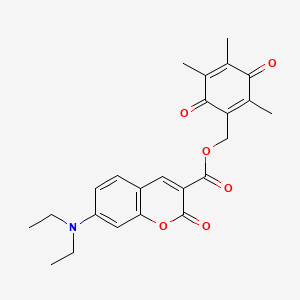
Antimicrobial agent-28
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimicrobial agent-28 is a synthetic compound designed to inhibit the growth of or kill microorganisms. It is part of a broader class of antimicrobial agents that are crucial in combating infections caused by bacteria, fungi, and other pathogens. The development of this compound is particularly significant in the context of rising antimicrobial resistance, which poses a serious threat to global health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-28 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction between an aldehyde and an amine. This is followed by various functional group modifications to enhance the antimicrobial properties of the compound. Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. This involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process is monitored using advanced analytical techniques like high-performance liquid chromatography to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antimicrobial agent-28 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its antimicrobial activity.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Commonly involves the replacement of a hydrogen atom with a more reactive group to improve efficacy.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions are typically derivatives of the original compound with enhanced antimicrobial properties. These derivatives are then tested for their efficacy against various pathogens.
Wissenschaftliche Forschungsanwendungen
Antimicrobial agent-28 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Employed in microbiological assays to evaluate its effectiveness against different strains of bacteria and fungi.
Medicine: Investigated for its potential use in treating infections, particularly those caused by antibiotic-resistant bacteria.
Industry: Incorporated into coatings and materials to provide antimicrobial properties, useful in healthcare settings and food packaging.
Wirkmechanismus
The mechanism of action of antimicrobial agent-28 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins.
DNA Replication Inhibition: The compound can also interfere with DNA replication, inhibiting bacterial growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Antimicrobial agent-27: Similar in structure but less effective against certain resistant strains.
Antimicrobial agent-29: More effective in acidic environments but has a narrower spectrum of activity.
Triclosan: A widely used antimicrobial agent with a different mechanism of action, primarily targeting fatty acid synthesis.
Uniqueness: Antimicrobial agent-28 stands out due to its broad-spectrum activity and effectiveness against a wide range of pathogens, including antibiotic-resistant strains. Its multi-faceted mechanism of action makes it a versatile and potent antimicrobial agent.
Eigenschaften
Molekularformel |
C78H112N20O20S3 |
|---|---|
Molekulargewicht |
1746.0 g/mol |
IUPAC-Name |
3-[(1R,7S,10S,13S,16S,22R,38R,41S,44S,50S,53S)-53-(4-aminobutyl)-22-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-38-[[(2S)-2-aminopropanoyl]amino]-44-benzyl-41-(hydroxymethyl)-10-(1H-indol-3-ylmethyl)-2,8,11,14,17,20,27,33,39,42,45,51,54,60-tetradecaoxo-13-propan-2-yl-24,36,57-trithia-3,9,12,15,18,21,28,30,32,40,43,46,52,55-tetradecazapentacyclo[28.25.5.128,32.03,7.046,50]henhexacontan-16-yl]propanoic acid |
InChI |
InChI=1S/C78H112N20O20S3/c1-43(2)65-76(116)87-51(21-22-64(104)105)68(108)83-35-60(100)85-55(72(112)84-45(4)66(81)106)37-119-29-23-61(101)94-40-95-42-96(41-94)63(103)25-31-121-39-57(78(118)98-28-13-20-59(98)75(115)88-52(70(110)93-65)33-47-34-82-49-17-9-8-16-48(47)49)92-69(109)50(18-10-11-26-79)86-74(114)58-19-12-27-97(58)77(117)53(32-46-14-6-5-7-15-46)89-71(111)54(36-99)90-73(113)56(91-67(107)44(3)80)38-120-30-24-62(95)102/h5-9,14-17,34,43-45,50-59,65,82,99H,10-13,18-33,35-42,79-80H2,1-4H3,(H2,81,106)(H,83,108)(H,84,112)(H,85,100)(H,86,114)(H,87,116)(H,88,115)(H,89,111)(H,90,113)(H,91,107)(H,92,109)(H,93,110)(H,104,105)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
InChI-Schlüssel |
DKGCTNHVCDJOEG-FUECHIHXSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H]1CSCCC(=O)N2CN3CN(C2)C(=O)CCSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@H](CSCCC3=O)NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)CC6=CC=CC=C6)CCCCN)CC7=CNC8=CC=CC=C87)C(C)C)CCC(=O)O)C(=O)N[C@@H](C)C(=O)N)N |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSCCC(=O)N2CN3CN(C2)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSCCC3=O)C(=O)N5CCCC5C(=O)NC(C(=O)N1)CC6=CNC7=CC=CC=C76)CCCCN)CC8=CC=CC=C8)CO)NC(=O)C(C)N)C(=O)NC(C)C(=O)N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


